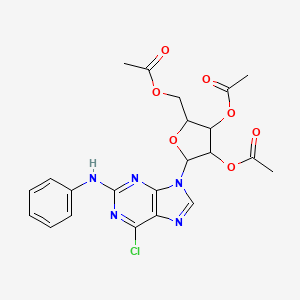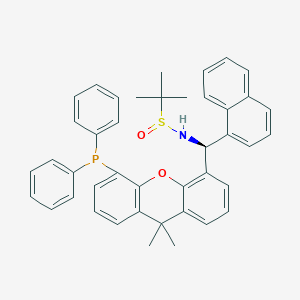![molecular formula C12H10BrNO B12082262 2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 2’-Amino-[1,1’-biphenyl]-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’-Amino-[1,1’-biphenyl]-2-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .
Comparación Con Compuestos Similares
2’-Amino-[1,1’-biphenyl]-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3’-Bromo-[1,1’-biphenyl]-2-ol: Lacks the amino group, affecting its ability to form hydrogen bonds.
2’-Amino-4’-bromo-[1,1’-biphenyl]-2-ol: Has the bromine atom at a different position, which can influence its chemical properties.
Uniqueness: 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom provides opportunities for diverse chemical modifications and interactions .
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
2-(2-amino-3-bromophenyl)phenol |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H,14H2 |
Clave InChI |
XDSINQCSOKKODK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)





![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)

![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)



